molecular formula C22H19BrN4O B4887240 2-(4-bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-quinolinecarboxamide

2-(4-bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-quinolinecarboxamide

Cat. No. B4887240
M. Wt: 435.3 g/mol
InChI Key: MCYWUHMAYGHKCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-quinolinecarboxamide, also known as BRQ, is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise in various research applications, including cancer research and drug discovery.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-quinolinecarboxamide is not fully understood, but it is believed to work by inhibiting various enzymes and proteins involved in cell growth and proliferation. 2-(4-bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-quinolinecarboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of protein kinase C, an enzyme involved in cell signaling and growth.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-quinolinecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce amyloid-beta peptide accumulation in the brain, and inhibit the growth of certain bacteria. Additionally, 2-(4-bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-quinolinecarboxamide has been shown to have anti-inflammatory properties, which may make it a viable compound for treating inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-quinolinecarboxamide in lab experiments is its ability to inhibit the growth of cancer cells and induce apoptosis. This makes it a viable compound for studying the mechanisms of cancer cell growth and proliferation. Additionally, 2-(4-bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-quinolinecarboxamide has been shown to have potential therapeutic uses in treating Alzheimer's disease and bacterial infections. One limitation of using 2-(4-bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-quinolinecarboxamide in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for research involving 2-(4-bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-quinolinecarboxamide. One direction is to further study its mechanisms of action and potential therapeutic uses in cancer research and drug discovery. Another direction is to study its potential use in treating Alzheimer's disease and bacterial infections. Additionally, further research is needed to determine the safety and toxicity of 2-(4-bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-quinolinecarboxamide, which may impact its potential use in clinical applications.

Synthesis Methods

2-(4-bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-quinolinecarboxamide can be synthesized using a multi-step process that involves the reaction of 4-bromoaniline with 3-(1H-imidazol-1-yl)propylamine to form an intermediate compound. The intermediate is then reacted with 4-chloroquinoline-6-carboxylic acid to form the final product, 2-(4-bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-quinolinecarboxamide. The synthesis method of 2-(4-bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-quinolinecarboxamide has been optimized to increase yield and purity, making it a viable compound for scientific research.

Scientific Research Applications

2-(4-bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-quinolinecarboxamide has been studied for its potential use in cancer research and drug discovery. It has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. 2-(4-bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-quinolinecarboxamide has also been studied for its potential use in treating Alzheimer's disease, as it has been shown to reduce amyloid-beta peptide accumulation in the brain. Additionally, 2-(4-bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-quinolinecarboxamide has been studied for its potential use in treating bacterial infections, as it has been shown to inhibit the growth of certain bacteria.

properties

IUPAC Name

2-(4-bromophenyl)-N-(3-imidazol-1-ylpropyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrN4O/c23-17-8-6-16(7-9-17)21-14-19(18-4-1-2-5-20(18)26-21)22(28)25-10-3-12-27-13-11-24-15-27/h1-2,4-9,11,13-15H,3,10,12H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCYWUHMAYGHKCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)NCCCN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]quinoline-4-carboxamide

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